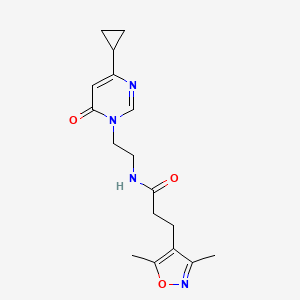
N2,N4-bis(3-chloro-4-fluorophenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N2,N4-bis(3-chloro-4-fluorophenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine is a useful research compound. Its molecular formula is C19H16Cl2F2N6 and its molecular weight is 437.28. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Two-Photon Absorption Property
A study focused on the synthesis of new multi-branched two-photon absorption chromophores, including a compound structurally related to N2,N4-bis(3-chloro-4-fluorophenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine. These chromophores were characterized for their one-photon fluorescence, fluorescent quantum yields, and two-photon fluorescence. The findings suggest that these molecules, due to their structural features and electronic properties, are promising candidates for two-photon absorption applications, which are crucial in fields like optical imaging and photodynamic therapy (Yan et al., 2007).
Synthesis and Characterization of Aromatic Polyamides and Polyimides
Research into the synthesis of aromatic polyamides and polyimides derived from novel diamines reveals the potential of such structures in creating materials with high thermal stability and good solubility in organic solvents. These properties are highly sought after in the development of advanced materials for electronics, aerospace, and other high-performance applications. The introduction of the this compound moiety into polyamides and polyimides can lead to improvements in material properties, such as glass transition temperatures and mechanical strength (Zhang et al., 2007).
Potentiometric Sensors for Metal Ions
The compound has been studied as a potential ligand for the selective detection of metal ions, demonstrating its applicability in the development of potentiometric sensors. Such sensors are valuable in environmental monitoring, industrial process control, and analytical chemistry, providing a means for the selective and sensitive detection of specific ions in complex mixtures (Upadhyay et al., 2012).
Fluorinated Cyclic Nanomeric Systems as CDK2 Inhibitors
Another fascinating application is in the synthesis of novel fluorinated cyclic nanomeric systems containing the 1,2,4-triazine moiety, which have shown potential as cyclin-dependent kinase 2 (CDK2) inhibitors for tumor cells. This suggests a possible avenue for research into cancer therapeutics, highlighting the compound's versatility beyond material science into biomedicine (Bawazir & Rahman, 2020).
Properties
IUPAC Name |
2-N,4-N-bis(3-chloro-4-fluorophenyl)-6-pyrrolidin-1-yl-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2F2N6/c20-13-9-11(3-5-15(13)22)24-17-26-18(25-12-4-6-16(23)14(21)10-12)28-19(27-17)29-7-1-2-8-29/h3-6,9-10H,1-2,7-8H2,(H2,24,25,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJUSDONWRTZAHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC(=N2)NC3=CC(=C(C=C3)F)Cl)NC4=CC(=C(C=C4)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2F2N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(E)-2-cyano-N-(4-methylphenyl)-3-[3-(2-methyl-4-propoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enamide](/img/structure/B2600032.png)

![2-(4-chlorophenyl)-4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2600036.png)
![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B2600037.png)


![7-Chloro-1-(4-methoxyphenyl)-6-methyl-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2600041.png)




![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B2600048.png)

![(2Z)-7-ethoxy-2-[(2-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2600050.png)
